BenchChemオンラインストアへようこそ!

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Medicinal chemistry Physicochemical property optimization CNS drug design

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one (CAS 2169426-78-0; C₈H₁₄N₂O; MW 154.21) is a spirocyclic lactam belonging to the 1,7-diazaspiro[4.4]nonane family. It features a rigid [4.4]-spiro junction connecting a γ-lactam ring (positions 1–2) to an N-methylpyrrolidine ring (positions 7–8), yielding a single hydrogen bond donor, a tertiary amine, and a defined exit vector geometry.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13057261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,7-diazaspiro[4.4]nonan-2-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCC(=O)N2
InChIInChI=1S/C8H14N2O/c1-10-5-4-8(6-10)3-2-7(11)9-8/h2-6H2,1H3,(H,9,11)
InChIKeyOUXQYXWDMQDTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one: A Conformationally Constrained Spirocyclic Lactam Scaffold for CNS-Targeted Medicinal Chemistry


7-Methyl-1,7-diazaspiro[4.4]nonan-2-one (CAS 2169426-78-0; C₈H₁₄N₂O; MW 154.21) is a spirocyclic lactam belonging to the 1,7-diazaspiro[4.4]nonane family. It features a rigid [4.4]-spiro junction connecting a γ-lactam ring (positions 1–2) to an N-methylpyrrolidine ring (positions 7–8), yielding a single hydrogen bond donor, a tertiary amine, and a defined exit vector geometry [1]. The compound serves as a versatile building block in medicinal chemistry, with its core scaffold appearing in patent literature as a key intermediate for dopamine D₃ receptor (D₃R) partial agonists (WO2023012345) and in fragment-based lead discovery programs targeting CNS aminergic GPCRs [2].

Why 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one Cannot Be Casually Replaced by Other Diazaspiro Scaffolds or Piperazine Isosteres


The 1,7-diazaspiro[4.4]nonane framework is not a single interchangeable chemotype. Carbonyl position (2-one vs. 6-one) fundamentally redirects biological target engagement: the 6-one regioisomer scaffold is validated as a voltage-gated sodium channel (Nav1.7) inhibitor motif (BIIB-095, GSK3) [1], while the 2-one scaffold is explicitly claimed for dopamine D₃ receptor modulation (WO2023012345) [2]. Furthermore, the N(7)-methyl substituent eliminates one hydrogen bond donor relative to the des-methyl analog (HBD count: 1 vs. 2), altering permeability and receptor pharmacophore complementarity [3]. Conformational rigidity distinguishes this spirocyclic scaffold from flexible piperazine isosteres: the diazaspiro core exhibits markedly lower intrinsic orthosteric fragment affinity (Ki = 2.7 μM) compared to piperazine (Ki = 23.9 nM), yet this reduced fragment potency paradoxically translates into substantially improved selectivity profiles in full-length D₃R ligands (D₂R/D₃R > 900-fold) by minimizing promiscuous aminergic GPCR engagement [4]. Simple substitution with a piperazine analog would reintroduce the off-target liability that the spirocyclic constraint was designed to eliminate.

Quantitative Differentiation Evidence for 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one vs. Closest Analogs


N(7)-Methylation Reduces Hydrogen Bond Donor Count from 2 to 1 vs. Des-Methyl Analog, Altering Permeability and Pharmacophore Profile

Introduction of the N(7)-methyl substituent in 7-methyl-1,7-diazaspiro[4.4]nonan-2-one eliminates one hydrogen bond donor (HBD) relative to the unsubstituted parent 1,7-diazaspiro[4.4]nonan-2-one. The target compound possesses a single HBD (the lactam N–H at position 1) and a tertiary amine at position 7, whereas the des-methyl analog bears two HBDs (both N1–H and N7–H), as confirmed by PubChem structural descriptors [1]. This reduction in HBD count is predicted to improve passive membrane permeability and blood–brain barrier penetration potential, a critical parameter for CNS-targeted probe and drug discovery programs.

Medicinal chemistry Physicochemical property optimization CNS drug design

Diazaspiro Orthosteric Fragment Exhibits 11.6-Fold Lower Intrinsic D₃R Affinity than Piperazine Fragment, Paradoxically Enabling >900-Fold D₂R/D₃R Selectivity in Full Ligands

In a direct fragment-level comparison by Reilly et al. (J. Med. Chem. 2019), the diazaspiro[5.5]undecane orthosteric fragment 5a exhibited a D₃R Ki of 2,773 ± 384 nM, representing an approximately 116-fold lower intrinsic affinity than the piperazine orthosteric fragment 5d (D₃R Ki = 23.9 nM) [1]. Despite this lower fragment potency, full-length ligands incorporating the diazaspiro core achieved D₃R Ki values of 12.0–25.6 nM with D₂R/D₃R selectivity ratios ranging from 264- to 905-fold (e.g., compound 15a: D₃R Ki = 12.0 nM; D₂R Ki = 10,895 nM; D₂R/D₃R = 905), whereas the high-affinity piperazine fragment 5d produced ligands with substantially greater off-target promiscuity at serotonergic and adrenergic GPCRs [1]. The spirocyclic scaffold's conformational rigidity restricts the binding pose repertoire, reducing interactions with conserved aminergic receptor features that drive promiscuity [2].

Dopamine D₃ receptor Fragment-based drug design GPCR selectivity

Carbonyl Position (2-one vs. 6-one) Defines Biological Target Engagement: D₃R Modulation vs. Nav1.7 Sodium Channel Inhibition

The 1,7-diazaspiro[4.4]nonane scaffold exists in two distinct carbonyl regioisomeric forms with fundamentally divergent biological activities. The 2-one scaffold (as in the target compound) is the subject of patent WO2023012345, which discloses novel dopamine D₃ receptor partial agonists featuring the 7-methyl-1,7-diazaspiro[4.4]nonan-2-one core [1]. In contrast, the 6-one regioisomer scaffold forms the basis of BIIB-095 (Biogen), a clinical-stage, state-dependent and use-dependent Nav1.7 voltage-gated sodium channel inhibitor developed for neuropathic pain [2], and GSK3, a 7-methyl-1,7-diazaspiro[4.4]nonan-6-one derivative with potent anticonvulsant activity validated in rat phencyclidine-induced cognitive deficit models [3]. The mere shift of the carbonyl from position 2 to position 6 relocates the hydrogen bond acceptor pharmacophore by approximately 2.5 Å and reorients the lactam dipole, resulting in engagement of entirely distinct protein target classes.

Target selectivity Scaffold regioisomerism CNS pharmacology

1,7-Diazaspiro[4.4]nonane Substitution on Fluoroquinolones Yields Potent Gram-Positive and Gram-Negative Antibacterial Activity, with N-Alkylation Further Enhancing Potency

In a comparative SAR study by Culbertson et al. (J. Med. Chem. 1990), fluoroquinolone antibacterials substituted at the 7-position with 1,7-diazaspiro[4.4]nonane (compound 5a) were directly compared with 2,7-diazaspiro[4.4]nonane (4b), 2,8-diazaspiro[5.5]undecane (6b), piperazine, and pyrrolidine analogs [1]. All spiroamine-substituted quinolones exhibited potent broad-spectrum antibacterial activity. Notably, N-alkylation of the 1,7-diazaspiro[4.4]nonane side chain (analogous to the N(7)-methyl present in the target compound) further enhanced antibacterial potency, consistent with the observation that 7-methyl-1,7-diazaspiro[4.4]nonan-2-one provides a pre-alkylated amine suitable for direct incorporation without additional N-functionalization steps [1].

Antibacterial agents Fluoroquinolone SAR Spiroamine substitution

Sigma Receptor Ligand AD258 Based on 2,7-Diazaspiro[4.4]nonane Scaffold Achieves Sub-Nanomolar Dual S1R/S2R Affinity with In Vivo Antiallodynic Efficacy at 0.6–1.25 mg/kg

AD258, a 2,7-diazaspiro[4.4]nonane-based sigma receptor ligand, demonstrates the broader target-class potential of the diazaspiro[4.4]nonane scaffold family. In radioligand binding assays, AD258 exhibited high affinity for both sigma receptor subtypes: Ki(S1R) = 3.5 nM and Ki(S2R) = 2.6 nM, with negligible affinity for other pain-related targets . In a capsaicin-induced allodynia model, AD258 achieved maximum antiallodynic effect at very low doses (0.6–1.25 mg/kg) without inducing motor impairment, and S1R antagonism was confirmed as the mechanism . While AD258 utilizes the 2,7-diazaspiro regioisomer, this evidence validates that the [4.4]-spirocyclic diaza core is a privileged scaffold capable of delivering high-target-affinity ligands with favorable in vivo pharmacokinetic and safety profiles.

Sigma receptors Pain management Spirocyclic scaffold utility

One-Step Synthesis in Quantitative Yield via Adapted Vilsmeier Conditions Provides Practical Procurement and Scale-Up Advantage

A Molbank 2023 communication by Jaster et al. describes a one-step protocol for synthesizing 7-methyl-1,7-diazaspiro[4.4]nonan-2-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the multi-step cyclization procedures typically required for related spirocyclic scaffolds such as 3-oxa-1,7-diazaspiro[4.4]nonan-2-one (which involves epoxide-opening/cyclization sequences) [2] or the Biogen process patents describing multi-step syntheses for 1,7-diazaspiro[4.4]nonan-6-one derivatives requiring palladium-catalyzed cross-coupling and borane complex steps [3]. The one-step, high-yielding route directly impacts procurement economics, reducing cost-per-gram, synthesis lead time, and impurity profiles for research-scale and early development supply.

Synthetic methodology Process chemistry Building block supply

Optimal Research and Procurement Application Scenarios for 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one


Dopamine D₃ Receptor (D₃R) Fragment-Based Lead Discovery and Selectivity Optimization Programs

The 7-methyl-1,7-diazaspiro[4.4]nonan-2-one scaffold is directly claimed in WO2023012345 as a core for D₃R partial agonists and is structurally aligned with the diazaspiro alkane cores validated in J. Med. Chem. 2017/2019 for achieving D₂R/D₃R selectivity ratios exceeding 900-fold [1]. Programs seeking to replace promiscuous piperazine orthosteric fragments with conformationally constrained spirocyclic alternatives should prioritize this scaffold, as the low intrinsic fragment affinity of the diazaspiro core (Ki ≈ 2.7 μM) has been mechanistically linked to improved selectivity by minimizing off-target aminergic GPCR engagement [2]. Procurement of the pre-methylated building block eliminates an N-alkylation step during library synthesis.

Fluoroquinolone Antibacterial Side-Chain Optimization Requiring Pre-Functionalized Spiroamine Building Blocks

The Culbertson et al. (J. Med. Chem. 1990) SAR study demonstrated that 1,7-diazaspiro[4.4]nonane-substituted fluoroquinolones exhibit potent Gram-positive and Gram-negative antibacterial activity, with N-alkylation further enhancing potency [3]. 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one provides a pre-N-alkylated spiroamine building block with the lactam carbonyl available for further derivatization, enabling direct incorporation into quinolone 7-position SAR exploration without additional N-functionalization steps.

CNS-Targeted Probe and Tool Compound Synthesis Requiring Reduced HBD Count for Blood-Brain Barrier Penetration

Compared to the des-methyl analog 1,7-diazaspiro[4.4]nonan-2-one (HBD = 2), the N(7)-methylated target compound (HBD = 1) offers improved CNS drug-likeness as predicted by reduced hydrogen bond donor count [4]. This makes the compound particularly suitable as a starting scaffold for CNS-targeted probe synthesis where minimizing HBD is critical for achieving adequate brain exposure. The scaffold's structural precedent in both D₃R (GPCR) [1] and sigma receptor ligand programs validates its utility across multiple CNS target classes.

Cost-Efficient Scale-Up for Medicinal Chemistry Library Production via One-Step Quantitative Synthesis Route

The Molbank 2023 one-step synthesis protocol in quantitative yield [5] provides a practical and economical route for producing this scaffold at the multi-gram scale required for parallel library synthesis. Compared to multi-step spirocyclic scaffolds (e.g., 3-oxa analogs requiring epoxide-opening/cyclization sequences, or 6-one regioisomers requiring Pd-catalyzed cross-coupling) [6], the single-step, high-yield route significantly reduces the cost-per-compound in library production and minimizes chromatographic purification burden, making it a logistically attractive building block for medium-to-high-throughput medicinal chemistry campaigns.

Quote Request

Request a Quote for 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.